An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated indole derivative. This document provides a comprehensive overview of its known chemical and physical properties, a detailed synthesis protocol, and relevant experimental procedures. Due to the limited publicly available data on the specific biological activity of this compound, a generalized apoptotic signaling pathway, often a target in cancer research, is presented as a representative model. Furthermore, a standard experimental protocol for assessing apoptosis is included to guide potential research endeavors.
Chemical and Physical Properties
This section summarizes the key chemical and physical identifiers for 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The data is compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| IUPAC Name | (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate | [1] |
| CAS Number | 3030-06-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₉BrClNO₃ | [1][3] |
| Molecular Weight | 330.56 g/mol | [1][3] |
| Melting Point | 161-168 °C | [3][4] |
| InChI Key | DSHQTSIXXYZXGR-UHFFFAOYSA-N | --- |
| Canonical SMILES | CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)C(=O)C | --- |
| Appearance | White to light yellow solid (presumed) | --- |
| Purity | Typically >97% (as commercially available) | [4] |
Spectral Data
Synthesis and Reactivity
Synthesis Protocol
A known method for the synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate involves the deacetylation of 5-bromo-4-chloroindoxyl 1,3-diacetate.
Reaction Scheme:
Experimental Procedure: [7][8]
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To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).
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The resulting dark-colored reaction mixture is degassed with nitrogen gas for 30 minutes at room temperature.
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Further workup and purification steps (e.g., quenching, extraction, chromatography) would be required to isolate the final product, though specific details are not provided in the cited source.
Chemical Reactivity
The chemical reactivity of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is characteristic of acetylated indole derivatives.
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Hydrolysis: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding indolol.
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Nucleophilic Substitution: The bromo and chloro substituents on the indole ring can potentially undergo nucleophilic substitution reactions, although this may require harsh conditions or specific catalysts.
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Electrophilic Aromatic Substitution: The indole ring is generally reactive towards electrophiles, though the existing substituents will influence the position and feasibility of further substitution.
This compound has been noted as a starting reagent in the synthesis of 5,5′-dibromo-4,4′-dichloroindigo.[3]
Biological Activity and Potential Signaling Pathways
There is limited specific information in the public domain regarding the biological activity and mechanism of action of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. However, indole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-cancer properties. A related compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, has been noted as an intermediate in the development of anti-cancer agents.
Given the potential for this class of compounds to induce apoptosis (programmed cell death) in cancer cells, a generalized diagram of an apoptotic signaling pathway is presented below.
Caption: A generalized overview of the extrinsic and intrinsic apoptotic signaling pathways. The interaction of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate with these pathways has not been experimentally confirmed.
Experimental Protocols
For researchers interested in evaluating the potential pro-apoptotic activity of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, the following is a detailed protocol for the Annexin V apoptosis assay using flow cytometry.
Annexin V Apoptosis Assay
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Annexin V-FITC (or other fluorochrome conjugate)
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Propidium Iodide (PI)
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1X Annexin V Binding Buffer (user-prepared or from a kit)
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Phosphate-Buffered Saline (PBS)
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Cell culture medium
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Test compound (1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate) dissolved in a suitable solvent (e.g., DMSO)
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Adherent or suspension cells of interest
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Flow cytometer
Experimental Workflow:
Caption: A typical workflow for an in vitro apoptosis assay using flow cytometry.
Procedure:
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Cell Culture and Treatment:
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Seed cells at an appropriate density in culture plates and allow them to adhere (for adherent cells) or stabilize overnight.
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Treat the cells with varying concentrations of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate for a predetermined duration. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
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-
Cell Harvesting:
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Suspension cells: Gently pellet the cells by centrifugation.
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Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or a non-enzymatic dissociation solution. Combine the detached cells with the collected medium and pellet by centrifugation.
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-
Staining:
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Wash the cell pellets with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
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Incubate the cells in the dark at room temperature for 15-20 minutes.
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-
Flow Cytometry:
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Analyze the stained cells on a flow cytometer as soon as possible.
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Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
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Acquire data and analyze the percentages of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
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Conclusion
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a readily synthesizable indole derivative with potential for further investigation, particularly in the context of medicinal chemistry. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research to elucidate its spectral characteristics, detailed reactivity, and, most importantly, its biological activities and mechanisms of action. The provided protocols offer a starting point for researchers to explore the potential of this and related compounds in areas such as cancer biology.
References
- 1. scispace.com [scispace.com]
- 2. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate(3030-06-6) 1H NMR [m.chemicalbook.com]
- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 4. CAS#:3030-06-6 | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | Chemsrc [chemsrc.com]
- 5. chem-space.com [chem-space.com]
- 6. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate [benchchem.com]
